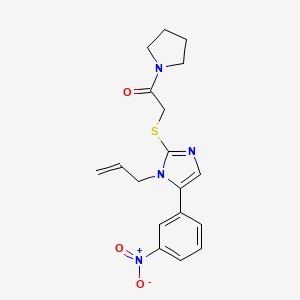![molecular formula C13H18N2O3S B2494546 3-[(ciclohexilcarbamoil)amino]tiofeno-2-carboxilato de metilo CAS No. 544701-60-2](/img/structure/B2494546.png)
3-[(ciclohexilcarbamoil)amino]tiofeno-2-carboxilato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate, involves reactions that allow for functionalization at various positions of the thiophene ring. A notable example is the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters producing N-(2-carbomethoxy thienyl) imidates, which upon treatment with amines, yields thiophene-pyrimidinones, elucidating the mechanism of cyclization and activity of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
Molecular Structure Analysis
The molecular structure of related thiophene compounds has been extensively studied through crystallography, revealing the significance of substituents on the thiophene ring affecting the overall molecule's geometry and intermolecular interactions. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate showed a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation to the C2=C3 double bond, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
Chemical Reactions and Properties
Thiophene derivatives undergo a range of chemical reactions that highlight their reactivity and potential for functionalization. For example, the treatment of methyl 3-hydroxythiophene-2-carboxylate with straightforward halogenation followed by alcohol addition and hydrogen chloride loss yielded thiophene-2,4-diols, demonstrating versatility in functional group transformations (Corral & Lissavetzky, 1984).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents on the thiophene ring. These properties are crucial for determining the compound's application in synthesis and material science. Studies such as those on the synthesis and cyclization reactions of aminopyrroles and thiophene give insights into how structural modifications can affect these properties (Stephens & Sowell, 1998).
Chemical Properties Analysis
The chemical properties of thiophene derivatives are characterized by their reactivity towards various chemical reagents. This reactivity is utilized in synthesizing complex molecules and in various organic transformations. For example, the interaction of 3-amino-2-cyanothioacrylamides with halo methylene compounds under mild conditions to afford 5-acyl-2-amino-3-cyanothiophenes showcases the compound's electrophilic centers and the possibility of creating polyfunctional thiophene derivatives with unique optoelectronic properties (Lugovik et al., 2017).
Aplicaciones Científicas De Investigación
Intermediario clave en la síntesis orgánica
“3-[(ciclohexilcarbamoil)amino]tiofeno-2-carboxilato de metilo” es un intermediario clave en la síntesis orgánica . Desempeña un papel importante en la síntesis de diversos compuestos orgánicos, contribuyendo al desarrollo de nuevas sustancias y materiales .
Aplicaciones farmacéuticas
Este compuesto es de gran importancia en la producción de varios productos farmacéuticos . Se utiliza en la síntesis de antihipertensivos , antitumorales , anti-integrasa del VIH-1 , inhibidores del citomegalovirus humano , inhibidores del virus de la hepatitis C , inhibidores del factor Xa , inhibidores de la activase de PAK4 antineoplásica , inhibidores de la fosfatidilinositol 3-quinasa PI3K , y fármacos con actividad antitrombótica .
Tintes y pesticidas
“this compound” también se utiliza en la producción de tintes y pesticidas . Su estructura química única le permite unirse a varios otros compuestos, creando una amplia gama de colores y sustancias para el control de plagas .
Productos agroquímicos
Este compuesto es un material de partida clave en productos agroquímicos, proporcionando protección herbicida a través de la tiafulona o el herbicida sulfonilurea .
Análisis de la estructura cristalina
La estructura cristalina del compuesto se ha analizado mediante difracción de rayos X de monocristal . Este análisis revela que cristaliza en el sistema cristalino monoclínico del grupo espacial P2 1 /c . Estos estudios contribuyen a nuestra comprensión de las propiedades del compuesto y sus posibles aplicaciones .
Compuestos biológicamente activos
Los análogos basados en tiofeno, como el “this compound”, han sido estudiados por un número creciente de científicos como una posible clase de compuestos biológicamente activos . Desempeñan un papel fundamental para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Síntesis de 4-nitro y 4-aminotienil ureas
“this compound” se utiliza en la síntesis de 4-nitro y 4-aminotienil ureas . Estos compuestos tienen diversas aplicaciones en las industrias química y farmacéutica .
Preparación de análogos de tienopirimidinona
Este compuesto también se utiliza en la preparación de análogos de tienopirimidinona . Estos análogos son importantes en el desarrollo de nuevos fármacos y otras sustancias químicas .
Propiedades
IUPAC Name |
methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-18-12(16)11-10(7-8-19-11)15-13(17)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWRBEHMMJHPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330215 | |
| Record name | methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
544701-60-2 | |
| Record name | methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



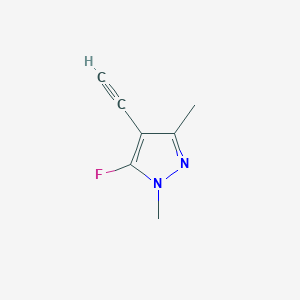
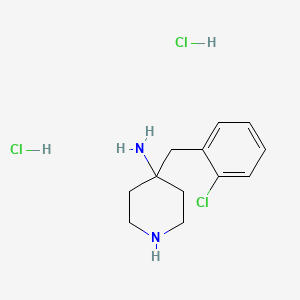
![N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2494468.png)
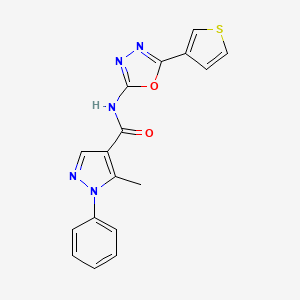

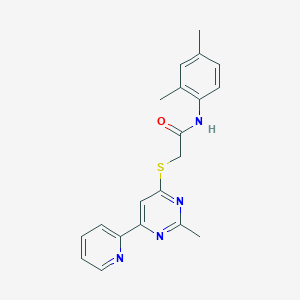
![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)
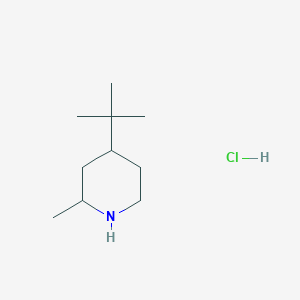
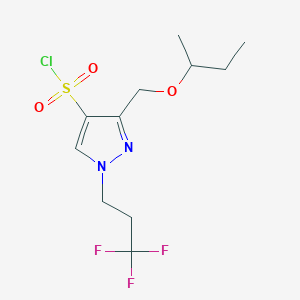
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)

